molecular formula C20H25N5O2 B2955808 1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848730-49-4

1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2955808
M. Wt: 367.453
InChI Key: JNMTZTVBZDVFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.453. The purity is usually 95%.
BenchChem offers high-quality 1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structures and Crystallography Research on similar pyrido[2,3-d]pyrimidine derivatives has revealed insights into their molecular structures and crystallography. Studies have shown that molecules like these are linked by hydrogen bonds to form dimers, which are further connected into chains by π-π stacking interactions, highlighting their potential in the design of molecular assemblies and materials with specific properties (Trilleras et al., 2009).

Synthetic Methodologies New synthetic pathways have been developed for the creation of pyrimido[1,2,3-cd]purine derivatives, demonstrating the versatility and reactivity of similar compounds in organic synthesis. These methodologies involve multistep syntheses starting from basic pyrimidine diones, showcasing the compound's role in generating novel heterocyclic structures, which are crucial in drug development and synthetic organic chemistry (Šimo et al., 1995).

Mesoionic Compounds The synthesis and properties of mesoionic purinone analogs, similar to the compound , have been explored. These studies offer insights into the chemistry of mesoionic compounds, which have unique electronic structures making them interesting for a range of applications, including as bioactive molecules and in materials science (Coburn & Taylor, 1982).

Pharmacological Evaluations Research into pyrimido[2,1-f]purine derivatives has investigated their pharmacological profiles, specifically their affinity for serotonin receptors. Such studies are indicative of the broader potential of similar compounds in medicinal chemistry, where they can be designed as ligands for various receptors, contributing to the development of new therapeutic agents (Jurczyk et al., 2004).

Anti-inflammatory Activity The anti-inflammatory activity of substituted pyrimidopurinediones has been demonstrated, suggesting potential therapeutic applications. These findings highlight the importance of such compounds in the search for new anti-inflammatory drugs, providing a foundation for further pharmacological studies (Kaminski et al., 1989).

properties

IUPAC Name

1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-13(2)10-25-18(26)16-17(22(4)20(25)27)21-19-23(11-14(3)12-24(16)19)15-8-6-5-7-9-15/h5-9,13-14H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMTZTVBZDVFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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